molecular formula C14H21NO B14834394 2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine

2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine

Cat. No.: B14834394
M. Wt: 219.32 g/mol
InChI Key: KHESUVPEEFRRGD-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine is a chemical compound with the molecular formula C14H21NO It is a pyridine derivative characterized by the presence of tert-butyl, cyclopropoxy, and ethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butylpyridine, cyclopropyl alcohol, and ethyl bromide.

    Cyclopropylation: The cyclopropylation of 2-tert-butylpyridine is achieved by reacting it with cyclopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

    Ethylation: The resulting intermediate is then subjected to ethylation using ethyl bromide in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-6-ethylpyridine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.

    3-Cyclopropoxy-6-ethylpyridine: Lacks the tert-butyl group, which may influence its stability and interactions.

    2-Tert-butyl-3-cyclopropoxy-pyridine: Lacks the ethyl group, which may alter its chemical properties.

Uniqueness

2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine is unique due to the combination of tert-butyl, cyclopropoxy, and ethyl groups attached to the pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-tert-butyl-3-cyclopropyloxy-6-ethylpyridine

InChI

InChI=1S/C14H21NO/c1-5-10-6-9-12(16-11-7-8-11)13(15-10)14(2,3)4/h6,9,11H,5,7-8H2,1-4H3

InChI Key

KHESUVPEEFRRGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC2CC2)C(C)(C)C

Origin of Product

United States

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